Xantphos based ligand

Catalog No.
S1901587
CAS No.
349100-75-0
M.F
C31H52N4OP2
M. Wt
558.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xantphos based ligand

CAS Number

349100-75-0

Product Name

Xantphos based ligand

IUPAC Name

N-[[5-[bis(diethylamino)phosphanyl]-9,9-dimethylxanthen-4-yl]-(diethylamino)phosphanyl]-N-ethylethanamine

Molecular Formula

C31H52N4OP2

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C31H52N4OP2/c1-11-32(12-2)37(33(13-3)14-4)27-23-19-21-25-29(27)36-30-26(31(25,9)10)22-20-24-28(30)38(34(15-5)16-6)35(17-7)18-8/h19-24H,11-18H2,1-10H3

InChI Key

APRIDPKHBSWSHQ-UHFFFAOYSA-N

SMILES

CCN(CC)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3P(N(CC)CC)N(CC)CC)N(CC)CC

Canonical SMILES

CCN(CC)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3P(N(CC)CC)N(CC)CC)N(CC)CC
  • Lewis Acidity

    The phosphorus atoms in the ligand possess Lewis acidity, meaning they can form coordinate covalent bonds with metal ions. This ability makes them excellent chelating agents, capable of strongly binding to metal centers in catalysts and coordination complexes ScienceDirect.

  • Steric Bulk

    The bulky diphenyl groups around the phosphorus atoms create steric hindrance. This steric modulation influences the reactivity of the metal center by controlling the access of substrates and directing their orientation during reactions Royal Society of Chemistry.

  • Electronic Tuning

    The xanthene core can be electronically modified by introducing substituents. This allows researchers to fine-tune the electronic properties of the ligand, influencing the activity and selectivity of catalysts American Chemical Society: .

These properties make xantphos-based ligands valuable tools in various scientific research areas:

  • Catalysis

    Xantphos ligands are commonly used in homogeneous catalysis, where they play a crucial role in activating substrates and promoting desired chemical transformations. Their ability to tune steric and electronic factors makes them effective for a broad range of catalytic reactions, including hydrogenation, hydroformylation, and polymerization reactions Wiley Online Library: .

  • Coordination Chemistry

    Xantphos ligands are valuable for studying the coordination behavior of metal ions. Their strong chelating ability allows researchers to isolate and characterize well-defined metal complexes with specific properties. These complexes can serve as models for understanding reaction mechanisms and designing new functional materials Royal Society of Chemistry.

  • Material Science

    Xantphos ligands can be incorporated into the design of new materials with tailored properties. For instance, they can be used to create metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis National Academy of Sciences.

Xantphos is an organophosphorus compound derived from the heterocyclic structure of xanthene. It is classified as a bidentate diphosphine ligand, characterized by its notably wide bite angle of 108°. This unique geometry allows Xantphos to effectively coordinate with various metal centers, making it particularly useful in catalysis, especially in the hydroformylation of alkenes. The ligand can form both cis and trans adducts with platinum(II) chloride, demonstrating its versatility in coordination chemistry .

Xantphos-based ligands do not have a direct mechanism of action but influence the reactivity of metal catalysts through coordination. By binding to a metal center, the ligand alters its electronic properties and steric environment. This can affect the activation of substrates, reaction pathways, and product selectivity in various catalytic reactions [].

Xantphos is primarily utilized in palladium-catalyzed reactions, including:

  • Buchwald–Hartwig Amination: Xantphos is one of the most common ligands for this reaction, facilitating the coupling of aryl halides with amines. It has been shown to provide high yields, although it is less effective with unactivated aryl chlorides .
  • Allyl Cross-Coupling: Xantphos enhances the efficiency of palladium-catalyzed allyl cross-coupling reactions involving aryl bromides and triflates with allylindium reagents .

These reactions highlight Xantphos's role in forming carbon-nitrogen and carbon-carbon bonds, which are critical in organic synthesis.

The synthesis of Xantphos involves several key steps:

  • Lithiation: The process begins with the double directed lithiation of 9,9-dimethylxanthene using sec-butyllithium.
  • Phosphination: This intermediate is then treated with chlorodiphenylphosphine to yield the final Xantphos ligand .

This synthetic route emphasizes the importance of both organolithium chemistry and phosphine chemistry in producing effective ligands for catalysis.

Xantphos has a wide range of applications in:

  • Catalysis: Its primary use is as a ligand in various catalytic processes, including hydroformylation and cross-coupling reactions.
  • Organic Synthesis: It plays a crucial role in forming complex organic molecules through metal-catalyzed reactions.
  • Material Science: Research into Xantphos and its derivatives may lead to new materials with unique properties due to their coordination capabilities.

Studies have demonstrated that Xantphos interacts favorably with transition metals such as palladium and platinum. These interactions are characterized by:

  • Coordination Geometry: The wide bite angle allows for flexible coordination modes, influencing the reactivity and selectivity of metal-catalyzed reactions.
  • Stability: The complexes formed are often stable under reaction conditions, contributing to their effectiveness as catalysts.

Further research into the interaction dynamics could provide insights into optimizing reaction conditions for various applications.

Xantphos can be compared to several other bidentate diphosphine ligands, highlighting its unique characteristics:

CompoundBite AngleNotable Features
Xantphos108°Wide bite angle; effective in palladium catalysis.
DipeptidophosphineVariesOften used in asymmetric catalysis; smaller bite angle.
Spanphos>108°Greater bite angle; used for similar catalytic applications but may have different selectivity profiles.
NIXANTPHOSSimilarA newer variant that outperforms Xantphos in some reactions involving unactivated aryl chlorides .

Xantphos stands out due to its specific bite angle and effectiveness in various catalytic processes, making it a valuable ligand in synthetic chemistry.

XLogP3

7.3

Wikipedia

P,P'-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl-phosphonous diamide]

Dates

Modify: 2023-08-16

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